molecular formula C5H4N2S B11770340 4H-Pyrrolo[3,2-d]thiazole CAS No. 59839-75-7

4H-Pyrrolo[3,2-d]thiazole

Cat. No.: B11770340
CAS No.: 59839-75-7
M. Wt: 124.17 g/mol
InChI Key: XUDWQIQSQRSXCO-UHFFFAOYSA-N
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Description

4H-Pyrrolo[3,2-d]thiazole is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrrolo[3,2-d]thiazole typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of thiazolidine-2,4-dione with suitable reagents under specific conditions . Another approach involves the heating of 4-azidothiazole-5-carbaldehyde in bromobenzene, which affords the corresponding this compound .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4H-Pyrrolo[3,2-d]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4H-Pyrrolo[3,2-d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-Pyrrolo[3,2-d]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been studied as an inhibitor of topoisomerase II alpha and other enzymes involved in cellular processes .

Comparison with Similar Compounds

4H-Pyrrolo[3,2-d]thiazole can be compared with other similar heterocyclic compounds, such as:

  • Pyrazolo[3,4-d]thiazole
  • Thieno[2,3-d]thiazole
  • Isoxazolo[3,4-d]thiazole

These compounds share structural similarities but differ in their specific ring systems and functional groups. The uniqueness of this compound lies in its specific fused ring system, which imparts distinct chemical and biological properties .

Properties

CAS No.

59839-75-7

Molecular Formula

C5H4N2S

Molecular Weight

124.17 g/mol

IUPAC Name

4H-pyrrolo[3,2-d][1,3]thiazole

InChI

InChI=1S/C5H4N2S/c1-2-6-5-4(1)7-3-8-5/h1-3,6H

InChI Key

XUDWQIQSQRSXCO-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1N=CS2

Origin of Product

United States

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